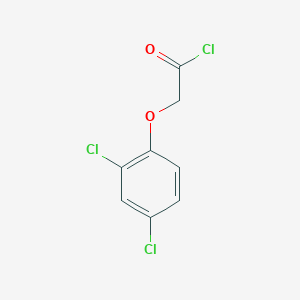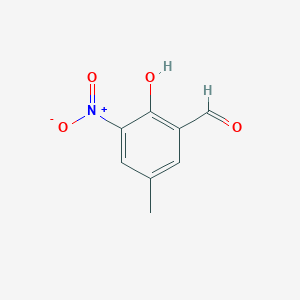
2-アミノ-6-クロロフェノール
概要
説明
2-Amino-6-chlorophenol is a compound with the empirical formula C6H6ClNO and a molecular weight of 143.57 . It is a solid in form .
Molecular Structure Analysis
The molecular structure of 2-Amino-6-chlorophenol can be represented by the SMILES stringOC(C(N)=CC=C1)=C1Cl . The InChI representation is 1S/C6H6ClNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 . Physical And Chemical Properties Analysis
2-Amino-6-chlorophenol has a molecular weight of 143.57 g/mol . It has a complexity of 99.1 and a topological polar surface area of 46.2 Ų . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .科学的研究の応用
生化学:酵素阻害研究
2-アミノ-6-クロロフェノールは、酵素阻害機構の研究に生化学で使用されます。フェノール系化合物と相互作用する酵素の基質アナログおよび阻害剤として作用します。 この用途は、酵素反応速度論の理解と、治療薬として使用できる酵素阻害剤の設計に不可欠です .
医薬品:選択的受容体作動薬の合成
医薬品研究では、2-アミノ-6-クロロフェノールは、HT2C受容体作動薬の合成に使用されます。 これらの作動薬は、機能的および結合アッセイにおいて高い選択性を示し、これはさまざまな神経障害の標的治療の開発にとって重要です .
材料科学:先進材料の合成
この化合物は、先進材料の合成に関与しています。 そのフェノール構造により、重合反応に参加することができ、生分解性プラスチック、コーティング、接着剤などの潜在的な用途を持つ新規ポリマー材料の生成につながります .
環境科学:汚染物質の分解
2-アミノ-6-クロロフェノールは、クロロフェノール系汚染物質の微生物分解を研究するためのモデル化合物として、環境科学で役割を果たしています。 その生物分解経路を理解することは、クロロフェノールで汚染された場所のための効果的な生物修復戦略を開発するのに役立ちます .
分析化学:分析方法の開発
分析化学では、2-アミノ-6-クロロフェノールは、分析方法の開発と較正のための標準として使用されます。 その明確な特性により、分光法およびクロマトグラフィー技術の検証に適した化合物となっています .
農業研究:農薬の分解
この化合物は、農薬の分解における役割について、農業研究で研究されています。 その変換と分解に関する知見は、より環境に優しい農薬の開発と、農業汚染の軽減のための戦略につながる可能性があります .
Safety and Hazards
作用機序
Target of Action
Similar compounds such as chlorophenols are known to be metabolized by various microbial groups including bacteria, fungi, actinomycetes, and yeast .
Mode of Action
It is known that chlorophenols and their derivatives can be degraded by microorganisms, which use these compounds as their sole carbon and energy sources . The degradation process involves various enzymes that break down the compound .
Biochemical Pathways
In the case of similar compounds like chlorophenols, microbial degradation is a known pathway . This process involves the initial transformation of chlorophenols into other compounds, followed by further degradation .
Pharmacokinetics
The compound is known to be solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and stability .
Result of Action
The degradation of similar compounds like chlorophenols by microorganisms can lead to the generation of energy and carbon sources for these organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-6-chlorophenol . For instance, the degradation of similar compounds like chlorophenols by microorganisms can be influenced by factors such as the presence of other carbon sources, temperature, pH, and the presence of other microorganisms .
特性
IUPAC Name |
2-amino-6-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIIUKFPLUUSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424552 | |
| Record name | 2-amino-6-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38191-33-2 | |
| Record name | 2-amino-6-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 2-amino-6-chlorophenol in the synthesis of chlorzoxazone?
A: 2-Amino-6-chlorophenol is a key starting material in the synthesis of chlorzoxazone. The research highlights a novel one-step synthesis method where 2-amino-6-chlorophenol reacts with trichloromethyl chloroformate (diphosgene) to directly produce chlorzoxazone. [] This method offers advantages over traditional multi-step processes, including simplified operation, milder reaction conditions, easier purification, and a higher yield of chlorzoxazone. []
Q2: The research mentions the reaction can proceed without a catalyst. Why is this noteworthy?
A: Many organic reactions, especially those involving ring formation, benefit from catalysts to improve reaction rate and yield. The fact that this reaction proceeds efficiently without a catalyst is significant. It simplifies the process and avoids potential challenges associated with catalyst removal and purification. [] Additionally, the research found that common catalysts like active carbon, pyridine, triethylamine, and N,N-dimethylformamide (DMF) actually led to an uncontrollable reaction, making their absence crucial for controlled synthesis. [] This highlights the unique reactivity of 2-amino-6-chlorophenol with diphosgene.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














